

## Sophoraflavanone G: A Technical Guide to its Anti-inflammatory Properties

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Compound of Interest		
Compound Name:	Sophoraflavanone G	
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Introduction

**Sophoraflavanone G** (SG) is a prenylated flavonoid predominantly isolated from the roots of plants in the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2] Belonging to a class of compounds known for a wide array of biological activities, **Sophoraflavanone G** has emerged as a significant subject of research due to its potent anti-inflammatory, anti-tumor, and neuroprotective effects.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory properties of **Sophoraflavanone G**, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

## **Core Mechanism of Anti-inflammatory Action**

**Sophoraflavanone G** exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and cytokines, and by modulating key intracellular signaling cascades. In various cell models, including murine macrophages (RAW 264.7) and microglia (BV2), SG has been shown to counteract the inflammatory response triggered by stimulants like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF- $\alpha$ ).[3][5][6][7]

The primary mechanisms include:



- Inhibition of Pro-inflammatory Enzymes and Mediators: SG effectively suppresses the
  expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading
  to a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2),
  respectively.[3][5][6]
- Suppression of Pro-inflammatory Cytokines: The compound markedly decreases the production and gene expression of key pro-inflammatory cytokines, including TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][5][6]
- Modulation of Intracellular Signaling Pathways: SG's inhibitory effects are mediated through
  the downregulation of several critical inflammatory signaling pathways, including Nuclear
  Factor-kappa B (NF-кВ), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3kinase/Akt (PI3K/Akt), and Janus Kinase/Signal Transducer and Activator of Transcription
  (JAK/STAT).[3][5][6]
- Upregulation of Cytoprotective Pathways: Concurrently, SG upregulates the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[3][5]

### **Quantitative Data on Anti-inflammatory Efficacy**

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory activity of **Sophoraflavanone G**.

Table 1: In Vitro Anti-inflammatory Activities of Sophoraflavanone G



Cell Line	Stimulant	SG Concentrati on	Target Measured	Observed Effect	Reference
RAW 264.7 Macrophages	LPS	1-50 μΜ	PGE2 Production	Dose- dependent inhibition	[8]
RAW 264.7 Macrophages	LPS	2.5-20 μΜ	NO, PGE2, IL-1β, IL-6, TNF-α	Dose- dependent inhibition of production	[6]
RAW 264.7 Macrophages	LPS	Not specified	iNOS, COX-2 Expression	Reduced protein expression	[5]
BV2 Microglia	LPS	Not specified	NO, PGE2, TNF- $\alpha$ , IL-6, IL-1 $\beta$	Inhibition of release	[3]
BV2 Microglia	LPS	Not specified	iNOS, COX-2 Gene Expression	Reduced gene expression	[3]
bMECs	TNF-α	Not specified	MMP-9 Expression	Inhibition via TNFR/ERK/N F-ĸB cascade	[7][9]
BEAS-2B Bronchial Cells	TNF-α / IL-4	Not specified	IL-6, IL-8, MCP-1, CCL5, CCL11	Significantly decreased levels	[10]

Table 2: In Vivo Anti-inflammatory Activities of Sophoraflavanone G



Animal Model	Inflammatory Insult	SG Dosage & Administration	Observed Effect	Reference
Mouse	Croton oil- induced ear edema	10-250 μ g/ear (Topical)	Dose-dependent reduction in edema	[8]
Rat	Carrageenan paw edema	2-250 mg/kg (Oral)	Dose-dependent reduction in paw edema	[8]
Mouse (Asthma Model)	Ovalbumin sensitization	Intraperitoneal injection	Reduced airway hyper- responsiveness and inflammation	[4]

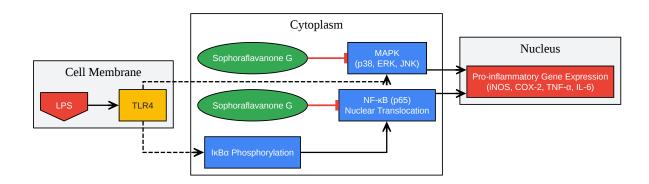
# Key Signaling Pathways Modulated by Sophoraflavanone G

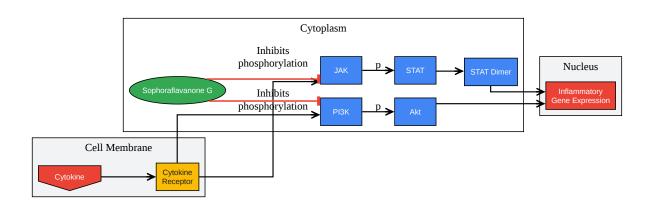
**Sophoraflavanone G**'s anti-inflammatory activity is rooted in its ability to interfere with multiple signaling pathways.

#### Inhibition of NF-κB and MAPK Pathways

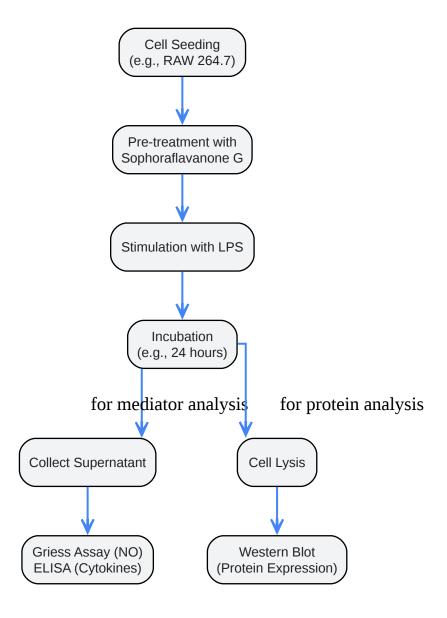
LPS stimulation typically activates the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes. **Sophoraflavanone G** intervenes by significantly decreasing the activation of MAPK proteins and inhibiting the translocation of the NF-κB p65 subunit into the nucleus.[6] This dual inhibition effectively halts the production of downstream inflammatory mediators.[6]











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